molecular formula C15H10F4O B1327935 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-96-3

4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327935
CAS No.: 898777-96-3
M. Wt: 282.23 g/mol
InChI Key: MGXNMCYUDPIWFG-UHFFFAOYSA-N
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Description

4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with fluorine atoms at the 4' position of the benzene ring and the 3,4,5 positions of the adjacent phenyl group. Fluorinated propiophenones are commonly utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and electronic effects conferred by fluorine substituents .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXNMCYUDPIWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645010
Record name 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-96-3
Record name 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Details:

  • Starting Materials:
    • 3,4,5-Trifluorobenzoyl chloride
    • 4-Fluorobenzene
  • Catalyst: Aluminum chloride (AlCl₃)
  • Solvent: Dichloromethane (DCM) or another polar aprotic solvent
  • Reaction Conditions:
    • Temperature: 0–5°C initially, then warmed to room temperature
    • Atmosphere: Anhydrous conditions to prevent hydrolysis of the acyl chloride
  • Reaction Time: Typically 12–24 hours

Mechanism:

  • Formation of an acylium ion intermediate by the reaction of the benzoyl chloride with AlCl₃.
  • Electrophilic substitution of the acylium ion onto the aromatic ring of 4-fluorobenzene.
  • Regeneration of the catalyst and isolation of the product.

Notes:

  • The presence of multiple fluorine atoms on the benzoyl chloride enhances the electrophilicity of the acylium ion, improving reaction efficiency.
  • Strictly anhydrous conditions are essential to avoid side reactions.

Halogenation Followed by Substitution

Reaction Scheme:

This method involves halogenating a propiophenone precursor followed by selective substitution reactions to introduce fluorine atoms at desired positions.

Reaction Details:

  • Starting Material: Propiophenone or a partially fluorinated derivative
  • Reagents:
    • Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)
    • Catalysts like silver fluoride (AgF) or cesium fluoride (CsF)
  • Solvent: Acetonitrile or dimethylformamide (DMF)
  • Reaction Conditions:
    • Temperature: Moderate heating (50–80°C)
    • Reaction Time: Typically 6–10 hours

Mechanism:

  • Halogenation at specific positions on the aromatic ring using bromine or chlorine.
  • Replacement of halogen atoms with fluorine via nucleophilic substitution using fluorinating agents.

Notes:

  • This method allows for precise control over the placement of fluorine atoms.
  • Optimization of reaction conditions can improve yield and minimize side products.

Direct Fluorination

Reaction Scheme:

Direct fluorination involves treating an aromatic ketone precursor with elemental fluorine or specialized reagents under controlled conditions.

Reaction Details:

  • Starting Material: Non-fluorinated propiophenone
  • Reagents:
    • Elemental fluorine (F₂)
    • Fluorinating agents like xenon difluoride (XeF₂) or hydrogen fluoride-pyridine complex
  • Solvent: Tetrahydrofuran (THF) or chloroform
  • Reaction Conditions:
    • Temperature: Low temperatures (-20 to 0°C) to control reactivity
    • Atmosphere: Inert gas atmosphere to prevent oxidation

Notes:

  • Direct fluorination is highly reactive and requires careful handling due to the potential for over-fluorination and side reactions.
  • This method is less commonly used due to its complexity and safety concerns.

Data Table: Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Solvent Yield (%) Advantages Challenges
Friedel-Crafts Acylation Fluorinated benzoyl chloride, benzene AlCl₃ DCM ~70–85 High selectivity Requires anhydrous conditions
Halogenation + Substitution Partially halogenated propiophenones Selectfluor, CsF DMF ~60–75 Precise control over products Multi-step process
Direct Fluorination Non-fluorinated propiophenone F₂, XeF₂ THF ~50–65 Simple starting materials Safety concerns

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and influence metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and molecular properties of 4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound F (4'), F (3,4,5-phenyl) C₁₅H₉F₄O 296.23* Not explicitly listed Hypothesized high lipophilicity and reactivity due to electron-withdrawing F groups
4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone OCH₃ (4'), F (3,4,5-phenyl) C₁₆H₁₃F₃O₂ 294.28 898777-68-9 Electron-donating methoxy group may reduce electrophilicity vs. fluoro analogues
3'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone Cl (3'), F (4'), F (3,4,5-phenyl) C₁₅H₉ClF₄O 332.68 137521-81-4 Halogen synergy (Cl/F) enhances potential as a cross-coupling reagent
4'-Bromo-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone Br (4'), F (3'), F (3,4,5-phenyl) C₁₅H₉BrF₄O 377.14 898778-15-9 Bromine substituent increases molecular weight and polarizability
3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone CF₃ (3'), F (3,4,5-phenyl) C₁₆H₁₀F₆O 332.24 898778-33-1 Strong electron-withdrawing CF₃ group may enhance metabolic stability

*Calculated molecular weight based on formula C₁₅H₉F₄O.

Electronic and Steric Effects

  • Fluorine vs. Methoxy Groups : Fluorine’s electron-withdrawing nature increases electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions compared to methoxy-substituted analogues .
  • Trifluoromethyl (CF₃) : The CF₃ group provides extreme electronegativity and steric hindrance, often improving pharmacokinetic properties in medicinal chemistry .

Research Findings and Trends

Substituent Position Sensitivity : The position of fluorine or methoxy groups significantly impacts bioactivity. For example, 4'-methoxy derivatives exhibit lower cytotoxicity than 3'-methoxy variants in antifungal assays .

Stereochemical Complexity: highlights the challenges in resolving stereoisomers of trihydroxy phenalene derivatives, suggesting that fluorinated propiophenones with multiple substituents may require advanced NMR techniques for structural elucidation .

Drug Development Potential: Compounds like (4-methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone (CAS 1187164-39-1) demonstrate the therapeutic relevance of trifluorophenyl motifs in kinase inhibitors .

Biological Activity

4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS Number: 898777-96-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, anti-inflammatory activity, and other relevant findings from recent research.

  • Molecular Formula : C15H10F4O
  • Molecular Weight : 282.24 g/mol
  • Structural Characteristics : The compound features a fluorinated phenyl ring, which is hypothesized to enhance its biological activity through increased lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on MCF-7 Cells

A study evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value in the range of 6 to 8 µM.
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound induced apoptosis in a dose-dependent manner. Specifically, it increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers .
Concentration (µM)% Cell Viability
0100
670
850
1030

This data suggests that higher concentrations lead to significantly reduced cell viability, indicating effective cytotoxicity.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Studies reported that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

The compound was found to reduce levels of:

  • TNF-α
  • IL-6
  • IL-1β

These findings were corroborated by ELISA assays that measured cytokine levels in treated cell cultures. The results demonstrated a significant decrease in these inflammatory markers compared to control groups .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Cycle Progression : It has been observed to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Reduction of Reactive Oxygen Species (ROS) : The compound appears to modulate oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone?

The compound can be synthesized via halogen substitution or catalytic carbonylation, as demonstrated for structurally similar fluorinated benzophenones . For example, Suzuki-Miyaura cross-coupling between fluorinated aryl halides and ketone precursors is a viable strategy, achieving yields up to 80% in analogous trifluorophenyl systems (e.g., 3'',4'',5''-trifluoro-[1,1'-biphenyl]-2-amine synthesis) . Key steps include Grignard reagent formation (e.g., 3,4,5-trifluorophenylmagnesium bromide) and controlled reaction conditions to avoid over-fluorination.

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and computational methods is recommended:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR resolves fluorine environments, while 1H^{1}\text{H} NMR identifies proton coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways .
  • FTIR : Detects carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, though fluorinated compounds often require low-temperature analysis .

Q. What are the critical physicochemical properties of this compound?

Key properties include:

PropertyValue/DescriptionSource
Boiling Point~244°C (extrapolated from analogs)
LogP (Partition Coefficient)3.22 (calculated)
Polar Surface Area26.02 Å2^2 (affects solubility)
Hydrogen Bond Acceptors5

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Discrepancies in 19F^{19}\text{F} NMR shifts or IR peaks often arise from solvent effects or conformational flexibility. For example, DFT calculations (e.g., B3LYP/6-31G*) can model solvation environments to align with experimental observations . Cross-validate with temperature-dependent NMR studies to account for dynamic effects.

Q. What strategies optimize fluorination efficiency during synthesis?

Fluorination yield depends on:

  • Catalyst Selection : Pd(PPh3_3)4_4 improves coupling efficiency in Suzuki reactions for polyfluorinated systems .
  • Solvent Choice : Anhydrous DMF or THF minimizes side reactions with moisture .
  • Reaction Time/Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reactivity in fluorophenyl borane systems, reducing decomposition .

Q. How does the compound’s electronic structure influence its applications in catalysis or materials science?

The electron-withdrawing trifluorophenyl group stabilizes charge-transfer complexes, making the compound a candidate for:

  • Organocatalysis : As a Lewis acid activator in hydroboration reactions (see tris(3,4,5-trifluorophenyl)borane studies) .
  • Photovoltaic Materials : Fluorinated aromatic ketones enhance electron mobility in organic semiconductors .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) to separate fluorinated byproducts .
  • Yield Optimization : Batch process monitoring via inline FTIR or HPLC ensures reaction completion .
  • Safety : Fluorinated intermediates may release HF; employ Teflon-lined reactors and neutralization protocols .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

Variations (e.g., 35–38°C in vs. higher ranges in analogs) stem from:

  • Polymorphism : Fluorinated compounds often exhibit multiple crystalline forms.
  • Impurity Profiles : Trace solvents (e.g., DMF) lower observed melting points. Mitigate by recrystallizing from ethanol/water mixtures and using DSC for precise measurement.

Methodological Recommendations

Q. How to design a stability study under varying environmental conditions?

  • Light Exposure : Use UV-Vis spectroscopy to monitor degradation (λ~270 nm for ketone moieties) .
  • Thermal Stability : TGA analysis (10°C/min, N2_2 atmosphere) identifies decomposition thresholds .
  • Humidity Testing : Store samples at 40–80% RH and track hygroscopicity via Karl Fischer titration .

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